Cas no 112484-56-7 (3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one)

3-Hydroxy-2,2-dimethyl-1H-quinazolin-4-one is a quinazolinone derivative with potential applications in pharmaceutical and chemical research. Its structure features a hydroxyl group at the 3-position and two methyl groups at the 2-position, contributing to its stability and reactivity. This compound is of interest due to its role as a synthetic intermediate in the development of biologically active molecules, including antimicrobial and anti-inflammatory agents. Its well-defined molecular framework allows for further functionalization, making it a versatile building block in heterocyclic chemistry. The compound's purity and consistent performance under controlled conditions enhance its utility in laboratory-scale synthesis and mechanistic studies.
3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one structure
112484-56-7 structure
Product Name:3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one
CAS No:112484-56-7
MF:C10H12N2O2
MW:192.214482307434
CID:2881441
Update Time:2025-06-13

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dimethyl-3-hydroxy-1,2-dihydroquinazoline-4(3H)-one
    • 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one
    • Oprea1_048945
    • BWBLXIQMQNYKRY-UHFFFAOYSA-
    • 3-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one
    • Inchi: 1S/C10H12N2O2/c1-10(2)11-8-6-4-3-5-7(8)9(13)12(10)14/h3-6,11,14H,1-2H3
    • InChI Key: BWBLXIQMQNYKRY-UHFFFAOYSA-N
    • SMILES: ON1C(C2C=CC=CC=2NC1(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 253
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.6

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Additional information on 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one

Comprehensive Overview of 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one (CAS No. 112484-56-7): Properties, Applications, and Research Insights

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one (CAS No. 112484-56-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This quinazolinone derivative belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, making them a focal point in drug discovery and development.

The molecular structure of 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one features a quinazolin-4-one core substituted with hydroxyl and dimethyl groups at strategic positions. This configuration contributes to its distinct physicochemical properties, including moderate water solubility and stability under physiological conditions. Researchers have particularly noted its potential as a pharmacophore scaffold in medicinal chemistry, with studies suggesting interactions with various enzymatic targets.

Recent advancements in small molecule therapeutics have highlighted the importance of quinazolinone derivatives like 112484-56-7 in addressing contemporary health challenges. The compound's structural versatility allows for modifications that can enhance bioavailability and target specificity, making it valuable in developing treatments for metabolic disorders and age-related conditions - topics currently dominating biomedical discussions.

From a synthetic chemistry perspective, 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one serves as a crucial intermediate in multi-step organic syntheses. Its production typically involves cyclocondensation reactions of appropriately substituted anthranilic acid derivatives, with yields optimized through modern green chemistry approaches that minimize environmental impact - a growing concern in chemical manufacturing.

Analytical characterization of CAS 112484-56-7 employs advanced techniques including HPLC, mass spectrometry, and NMR spectroscopy, ensuring purity standards required for research applications. The compound's spectral fingerprints have been well-documented in scientific literature, facilitating its identification in complex matrices.

In biochemical research, this hydroxyquinazolinone derivative has shown promise in preliminary studies examining enzyme modulation and cellular signaling pathways. While not yet approved for clinical use, its structural analogs are being investigated for their potential in managing oxidative stress-related conditions, aligning with current scientific interest in antioxidant therapies and cellular health maintenance.

The commercial availability of 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one through specialty chemical suppliers has enabled broader academic and industrial research. Proper handling requires standard laboratory precautions, with storage recommendations typically suggesting protection from light and moisture to maintain stability.

Future research directions for 112484-56-7 may explore its potential in drug combination therapies and targeted delivery systems, particularly in the context of personalized medicine approaches. The compound's relatively simple structure allows for diverse synthetic modifications, making it a versatile building block in medicinal chemistry optimization programs.

As the scientific community continues to investigate quinazolinone-based compounds, 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one remains an important reference material and research tool. Its ongoing study contributes to our understanding of structure-activity relationships in heterocyclic chemistry, supporting innovation in therapeutic development and biochemical research methodologies.

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